Aurein 1.1
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Overview
Description
Aurein 1.1 is a peptide belonging to the aurein family, which is known for its antimicrobial properties. This peptide is isolated from the skin secretions of the green and golden bell frog, Litoria aurea, and the southern bell frog, Litoria raniformis Aurein 1
Preparation Methods
Synthetic Routes and Reaction Conditions
Aurein 1.1 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups . The reaction conditions include the use of coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) to facilitate peptide bond formation. After the assembly of the peptide chain, the final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and yield. The process involves optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Aurein 1.1 undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with enhanced properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.
Substitution: Standard SPPS reagents and conditions for amino acid substitution.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Analog peptides with modified amino acid sequences.
Scientific Research Applications
Aurein 1.1 has a wide range of applications in scientific research, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal pathogens.
Industry: Utilized in the development of antimicrobial coatings and materials.
Mechanism of Action
Aurein 1.1 exerts its antimicrobial effects by disrupting the integrity of microbial cell membranes. The peptide interacts with the lipid bilayer, leading to membrane permeabilization and cell lysis . The primary molecular targets are the phospholipids within the microbial cell membrane. The peptide’s amphipathic nature allows it to insert into the membrane, forming pores that compromise membrane integrity .
Comparison with Similar Compounds
Similar Compounds
Aurein 1.2: Another peptide from the aurein family with similar antimicrobial properties but differing in amino acid sequence.
Maculatin 1.1: A peptide with antimicrobial activity, isolated from the skin secretions of the tree frog Litoria genimaculata.
Citropin 1.1: An antimicrobial peptide from the skin secretions of the Australian tree frog Litoria citropa.
Uniqueness of Aurein 1.1
This compound is unique due to its specific amino acid sequence and its potent antimicrobial activity against a broad spectrum of pathogens. Its relatively short length and high efficacy make it an attractive candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C68H116N16O18 |
---|---|
Molecular Weight |
1445.7 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C68H116N16O18/c1-12-37(7)53(57(72)91)81-65(99)49(35-85)80-60(94)45(27-28-51(87)88)75-58(92)41(11)73-66(100)54(38(8)13-2)82-61(95)44(26-20-22-30-70)76-59(93)43(25-19-21-29-69)77-67(101)55(39(9)14-3)84-68(102)56(40(10)15-4)83-64(98)48(33-52(89)90)79-63(97)47(32-42-23-17-16-18-24-42)78-62(96)46(31-36(5)6)74-50(86)34-71/h16-18,23-24,36-41,43-49,53-56,85H,12-15,19-22,25-35,69-71H2,1-11H3,(H2,72,91)(H,73,100)(H,74,86)(H,75,92)(H,76,93)(H,77,101)(H,78,96)(H,79,97)(H,80,94)(H,81,99)(H,82,95)(H,83,98)(H,84,102)(H,87,88)(H,89,90)/t37-,38-,39-,40-,41-,43-,44-,45-,46-,47-,48-,49-,53-,54-,55-,56-/m0/s1 |
InChI Key |
ZDNJRZFLCQAKNN-KCXQPHGNSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)CN |
Origin of Product |
United States |
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